高尔基体毒素 A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

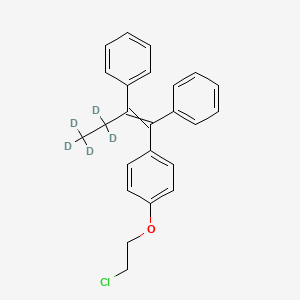

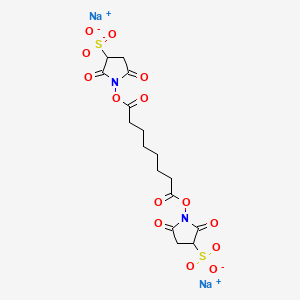

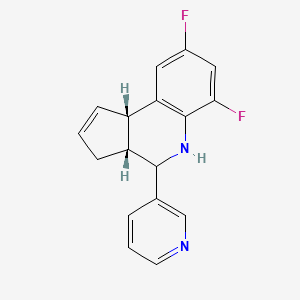

Golgicide A’s molecular structure is complex. Mutagenesis and molecular modeling revealed that Golgicide A binds within an interfacial cleft formed between Arf1 and the GBF1 Sec7 domain .Chemical Reactions Analysis

Golgicide A has been found to inhibit the effect of shiga toxin on protein synthesis . It also causes a decrease in GBF1-mediated Arf1 activation, impairs retrograde toxin transport, and arrests secretion of soluble and membrane-anchored proteins .Physical And Chemical Properties Analysis

Golgicide A has a molecular weight of 284.3 g/mol . It is insoluble in water but can be dissolved in DMSO and ethanol .科学研究应用

1. Role in Golgi Assembly and Function Golgicide A plays a crucial role in the assembly and function of the Golgi apparatus . It is a potent, highly specific, and reversible inhibitor of the cis-Golgi ArfGEF GBF1 . Inhibition of GBF1 function results in rapid dissociation of COPI vesicle coat from Golgi membranes and subsequent disassembly of the Golgi and trans-Golgi network .

Impact on Protein Secretion

The inhibition of GBF1 by Golgicide A arrests the secretion of soluble and membrane-associated proteins at the endoplasmic reticulum–Golgi intermediate compartment .

Effect on Endocytosis and Recycling

Endocytosis and recycling of transferrin are unaffected by GBF1 inhibition, indicating that Golgicide A does not interfere with these processes .

Influence on Toxin Transport

Golgicide A affects the transport of toxins within cells. For instance, internalized shiga toxin is arrested within the endocytic compartment and is unable to reach the dispersed trans-Golgi network when GBF1 is inhibited .

Tool for Studying Golgi Dynamics

Golgicide A is a unique and powerful tool for further elucidating the mechanisms underlying assembly and transport within the Golgi . It is comparable to the use of dynasore for studying the dynamics of dynamin-mediated clathrin coat formation .

Inhibitor of Shiga Toxin Cytotoxicity

Golgicide A is an effective inhibitor of shiga toxin cytotoxicity . It has been identified as a compound that potently and effectively protects cells from the effects of bacterial toxins .

作用机制

Target of Action

Golgicide A is a potent, highly specific, and reversible inhibitor of the cis-Golgi ArfGEF GBF1 . GBF1 (Golgi BFA resistance factor 1) is a guanine nucleotide exchange factor (ArfGEF) that activates ADP ribosylation factor 1 (Arf1), a small guanosine triphosphatase (GTPase) that plays a critical role in regulating secretory traffic and membrane transport within the Golgi of eukaryotic cells .

Mode of Action

Golgicide A inhibits the function of GBF1, which results in rapid dissociation of COPI vesicle coat from Golgi membranes and subsequent disassembly of the Golgi and trans-Golgi network . This inhibition of GBF1 function is highly specific and reversible .

Biochemical Pathways

The inhibition of GBF1 by Golgicide A affects the Arf1 activity cycle. Arf1, when activated by GBF1, recruits adaptor and vesicle coat proteins to initiate the formation and release of transport vesicles . More specifically, Arf1 recruits the heptameric coatomer complex at the cis-Golgi face, resulting in assembly of COPI coated vesicles . Therefore, the inhibition of GBF1 by Golgicide A disrupts this process, affecting both anterograde and retrograde traffic within the Golgi .

Pharmacokinetics

It is known that golgicide a is a potent inhibitor that decreases arf1 activation in vivo .

Result of Action

The inhibition of GBF1 by Golgicide A results in the arrest of secretion of soluble and membrane-associated proteins at the endoplasmic reticulum-Golgi intermediate compartment . Endocytosis and recycling of transferrin are unaffected by GBF1 inhibition . Internalized shiga toxin is arrested within the endocytic compartment and is unable to reach the dispersed trans-golgi network .

Action Environment

It is known that golgicide a is a potent, highly specific, and reversible inhibitor, suggesting that its action may be robust to a variety of cellular environments .

安全和危害

未来方向

属性

IUPAC Name |

(3aR,9bS)-6,8-difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N2/c18-11-7-14-12-4-1-5-13(12)16(10-3-2-6-20-9-10)21-17(14)15(19)8-11/h1-4,6-9,12-13,16,21H,5H2/t12-,13+,16?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJZHEQOUHLZCOX-FTLRAWMYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C(NC3=C2C=C(C=C3F)F)C4=CN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C[C@H]2[C@@H]1C(NC3=C2C=C(C=C3F)F)C4=CN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893485 |

Source

|

| Record name | Golgicide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1139889-93-2 |

Source

|

| Record name | Golgicide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![L-[2-13C]ascorbic acid](/img/structure/B1146138.png)

![2-[(2E)-2-Penten-3-yl]pyridine](/img/structure/B1146140.png)

![Bicyclo[2.2.1]heptan-2-one, 5-acetyl-, exo- (9CI)](/img/no-structure.png)